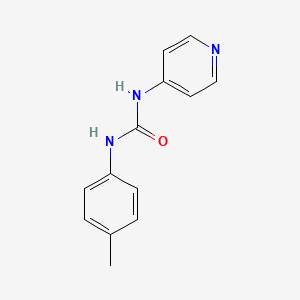

1-(4-Methylphenyl)-3-pyridin-4-ylurea

Overview

Description

1-(4-Methylphenyl)-3-pyridin-4-ylurea is an organic compound that belongs to the class of ureas It consists of a urea moiety substituted with a 4-methylphenyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)-3-pyridin-4-ylurea can be synthesized through several methods. One common approach involves the reaction of 4-methylphenyl isocyanate with 4-aminopyridine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:

4-Methylphenyl isocyanate+4-Aminopyridine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Reduced forms of the urea moiety.

Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-pyridin-4-ylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methylphenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a pyridin-4-yl group.

1-(4-Methylphenyl)-3-(2-pyridinyl)urea: Similar structure but with a 2-pyridinyl group instead of a pyridin-4-yl group.

Uniqueness

1-(4-Methylphenyl)-3-pyridin-4-ylurea is unique due to the presence of both a 4-methylphenyl group and a pyridin-4-yl group, which can confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

1-(4-Methylphenyl)-3-pyridin-4-ylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known by its CAS number 13256-77-4, features a urea moiety linked to a pyridine ring and a para-methylphenyl group. This unique structure contributes to its biological activity.

Biological Activities

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells. For instance, a related compound demonstrated an IC50 value of 18 μM against human estrogen receptor-positive breast cancer cells, suggesting that similar derivatives may possess comparable efficacy .

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to involve the inhibition of specific enzymes and pathways associated with tumor progression. It may interact with poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms within cancer cells . This interaction can lead to increased apoptosis in malignant cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Research has indicated favorable absorption and distribution characteristics in preclinical models.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma C_max | 292 ng/mL |

| Brain C_max | 516 ng/g |

| AUC Plasma | 616 ng·h/mL |

| AUC Brain | 990 ng·h/g |

| T_max | 3 hours |

This data suggests effective brain penetration, which is essential for compounds targeting central nervous system disorders .

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

-

Cocaine Addiction Models

A study focused on the use of urea derivatives in models of cocaine addiction demonstrated that certain compounds could attenuate drug-seeking behaviors in rats. This suggests potential applications in treating substance abuse disorders . -

Breast Cancer Cell Lines

In a study assessing various thiouracil amides, compounds similar to this compound were found to inhibit PARP1 activity significantly, enhancing apoptosis in breast cancer cell lines .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-pyridin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-2-4-11(5-3-10)15-13(17)16-12-6-8-14-9-7-12/h2-9H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYXSENYDFATHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350369 | |

| Record name | 1-(4-methylphenyl)-3-pyridin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-77-4 | |

| Record name | 1-(4-methylphenyl)-3-pyridin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.